molecular formula C7H16N2 B1497860 (2R,5S)-1,2,5-Trimethylpiperazine CAS No. 24779-49-5

(2R,5S)-1,2,5-Trimethylpiperazine

Cat. No.: B1497860
CAS No.: 24779-49-5
M. Wt: 128.22 g/mol
InChI Key: CDHYSFKPWCVXHZ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-1,2,5-Trimethylpiperazine is a chiral piperazine derivative with three methyl substituents at positions 1, 2, and 3. Its molecular formula is C₇H₁₆N₂, and it is commonly used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules. The compound’s stereochemistry is critical for its interactions in chiral environments, influencing its reactivity and biological activity .

Properties

CAS No.

24779-49-5

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R,5S)-1,2,5-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

CDHYSFKPWCVXHZ-NKWVEPMBSA-N

SMILES

CC1CNC(CN1C)C

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C)C

Canonical SMILES

CC1CNC(CN1C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1046788-78-6 (free base), 1046788-71-9 (hydrochloride salt) .
  • Solubility: The hydrochloride salt form is soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended storage at room temperature (RT) .

Comparison with Structurally Similar Piperazine Derivatives

trans-2,5-Dimethylpiperazine

  • Molecular Formula : C₆H₁₄N₂.
  • Substituents : Methyl groups at positions 2 and 5; lacks the 1-methyl group present in the target compound.
  • Key Differences :
    • Reduced steric hindrance due to fewer substituents, making it more reactive in nucleophilic reactions.
    • Lower molecular weight (142.2 g/mol vs. 164.68 g/mol for the hydrochloride form of the target compound) .
  • Applications : Primarily used as an intermediate in asymmetric synthesis .

2,3,5-Trimethylpiperazine

  • Molecular Formula : C₇H₁₆N₂.
  • Substituents : Methyl groups at positions 2, 3, and 4.
  • Key Differences :
    • Positional isomerism alters molecular conformation and microbial interactions.
    • Produced as a metabolite by Bacillus species in fermented products (e.g., Jiupei), suggesting distinct biodegradability compared to 1,2,5-trimethylpiperazine .
  • Applications : Linked to flavor development in fermentation processes .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

  • Molecular Formula : C₁₂H₁₆N₂O₂.
  • Substituents : A benzo-dioxane group at position 1.
  • Synthesized via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride (84% yield) .
  • Applications: Potential pharmacological scaffold due to its hybrid aromatic-aliphatic structure .

Structural and Functional Analysis

Steric and Electronic Effects

  • 1,2,5-Trimethylpiperazine : The 1-methyl group introduces steric hindrance, limiting axial interactions. This contrasts with 2,3,5-trimethylpiperazine , where substituents occupy equatorial positions, enhancing microbial binding .
  • trans-2,5-Dimethylpiperazine : Lacks the 1-methyl group, increasing conformational flexibility and suitability for catalytic applications .

Stereochemical Considerations

  • The (2R,5S) configuration in 1,2,5-trimethylpiperazine ensures enantioselective interactions, critical for drug design. For example, the hydrochloride salt’s chiral purity (>95%) is essential for reproducible research outcomes .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Solubility Key Applications
(2R,5S)-1,2,5-Trimethylpiperazine C₇H₁₆N₂ 1, 2, 5 164.68 (HCl salt) DMSO, Methanol Pharmaceutical research
trans-2,5-Dimethylpiperazine C₆H₁₄N₂ 2, 5 142.2 Polar solvents Synthetic intermediate
2,3,5-Trimethylpiperazine C₇H₁₆N₂ 2, 3, 5 128.22 Aqueous media Microbial metabolite
1-(2,3-Dihydrobenzo...)piperazine C₁₂H₁₆N₂O₂ Benzo-dioxane (pos. 1) 220.27 Chlorobenzene Pharmacological studies

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